1-Ethyl-5-hydrazinyl-1H-pyrazole
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Overview
Description
1-Ethyl-5-hydrazinyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its diverse biological and chemical properties. The presence of both an ethyl group and a hydrazinyl group on the pyrazole ring makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydrazinyl-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with hydrazine derivatives. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods typically involve the use of readily available starting materials and catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydrazinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group allows for nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-5-hydrazinyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydrazinyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-Ethyl-5-hydrazinyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Ethyl-1H-pyrazol-5-amine: Similar structure but lacks the hydrazinyl group, leading to different chemical reactivity and biological activity.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Contains a phenyl group and a hydroxyl group, which confer different properties and applications.
4-(4-bromophenyl)-2-(2-((1-phenyl-3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-phenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)thiazole: A more complex structure with additional functional groups, leading to unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the ethyl and hydrazinyl groups, which confer distinct chemical and biological properties.
Biological Activity
1-Ethyl-5-hydrazinyl-1H-pyrazole (also known as dihydrochloride) is a chemical compound characterized by its unique pyrazole structure, which includes an ethyl group and a hydrazinyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- IUPAC Name : (2-ethylpyrazol-3-yl)hydrazine; dihydrochloride
- Molecular Formula : C5H10N4.2ClH
- CAS Number : 1855898-89-3
The compound can be synthesized through the reaction of ethylhydrazine with pyrazole derivatives, typically under controlled conditions involving organic solvents like ethanol or methanol at elevated temperatures.
This compound primarily exerts its biological effects through interactions with specific molecular targets. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can significantly influence various biological pathways, resulting in observed therapeutic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties . For instance, it has shown antiproliferative activity against several tumor cell lines, including DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma) cells .
Case Study: Antiproliferative Effects
In a specific study, the compound was tested for its cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : DLD-1, T24, SH-SY-5Y
- IC50 Values :
- DLD-1: IC50 = 19 nM
- T24: IC50 = 38 nM
- SH-SY-5Y: IC50 = <15 nM
These results suggest that the compound may serve as a lead for developing new anticancer agents due to its selective cytotoxicity towards cancer cells compared to normal cells .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor , particularly in the context of protein methyltransferases and demethylases. It selectively inhibits certain methyltransferases involved in histone modification, which is crucial for gene regulation and cancer progression .
Summary of Biological Activities
Biological Activity | Target/Effect | Reference |
---|---|---|
Anticancer | DLD-1, T24, SH-SY-5Y cell lines | |
Enzyme Inhibition | Protein methyltransferases |
Research Applications
The diverse biological activities of this compound make it a valuable compound for various research applications:
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-5(8-6)3-4-7-9/h3-4,8H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXCARGISNNMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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